molecular formula C30H29N3O4S B2656285 3-[(4-methoxyphenyl)methyl]-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one CAS No. 1114655-09-2

3-[(4-methoxyphenyl)methyl]-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2656285
CAS No.: 1114655-09-2
M. Wt: 527.64
InChI Key: UEKWECWVEJGBTO-UHFFFAOYSA-N
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Description

This compound features a dihydroquinazolin-4-one core substituted with a 4-methoxyphenylmethyl group at position 3 and a sulfanyl-linked 5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-ylmethyl moiety at position 2. The dihydroquinazolinone scaffold is a privileged structure in medicinal chemistry, known for its versatility in drug design due to hydrogen-bonding capabilities and aromatic stacking interactions . Synthesis of analogous quinazolinones often involves coupling reactions using catalysts like PdCl₂(PPh₃)₂, as seen in related compounds .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O4S/c1-19(2)36-24-15-11-22(12-16-24)28-31-27(20(3)37-28)18-38-30-32-26-8-6-5-7-25(26)29(34)33(30)17-21-9-13-23(35-4)14-10-21/h5-16,19H,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKWECWVEJGBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-methoxyphenyl)methyl]-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C34H43N3O7S2C_{34}H_{43}N_3O_7S^2, and it has a molecular weight of approximately 669.9 g/mol. The structure features multiple functional groups that contribute to its biological activity, including methoxy and oxazole moieties, which are known for their pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to the target molecule. For instance, derivatives of oxazole have shown significant activity against various strains of bacteria, including Gram-positive and Gram-negative organisms. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity.

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMechanism of ActionReference
5-Methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazolStaphylococcus aureusInhibition of DNA synthesis
4-Methoxyphenyl derivativesEscherichia coliDisruption of cell wall
Thiazole derivativesPseudomonas aeruginosaInhibition of protein synthesis

The mechanism by which the compound exerts its antibacterial effects may involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to generate reactive intermediates that damage bacterial DNA.
  • Cell Wall Disruption : The presence of specific functional groups can interfere with the biosynthesis pathways necessary for maintaining bacterial cell integrity.
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in metabolic pathways crucial for bacterial survival.

Case Study 1: Efficacy Against Resistant Strains

A study published in Antibiotics examined the efficacy of several quinazolinone derivatives against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that certain modifications to the quinazolinone structure significantly enhanced antibacterial activity, suggesting a promising avenue for developing new antibacterial agents.

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects of combining the target compound with conventional antibiotics. The findings demonstrated that co-administration could lower the effective doses required to achieve bacterial inhibition, thereby reducing potential side effects associated with higher concentrations.

Comparison with Similar Compounds

Structural Comparisons

Core Structure and Substituent Effects

  • Target Compound: Dihydroquinazolinone core with 4-methoxyphenylmethyl and oxazole-sulfanyl substituents.
  • 3-(4-Chlorobenzyl)-2-({[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone (): Replaces the oxazole with an oxadiazole ring and substitutes chlorophenyl for methoxyphenyl.
  • 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-(4-Methylphenyl)ethanone (): Triazole-sulfanyl substituent with chlorophenyl and methylphenyl groups. The triazole ring may improve π-π stacking in biological targets .

Crystallographic Data Isostructural quinazolinone derivatives () exhibit triclinic (P¯1) symmetry with two independent molecules per asymmetric unit. Substituents like halogens (Cl, F) influence packing efficiency; the target compound’s bulkier propan-2-yloxy group may reduce crystallinity compared to smaller halogens .

Electronic and Reactivity Profiles
  • Isoelectronicity : The oxazole ring (target) shares isovalency with oxadiazole () but differs in geometry, affecting dipole moments and solubility .
  • Metabolic Stability : Sulfanyl groups in the target and compounds may undergo oxidation to sulfoxides, though the oxazole’s rigidity could slow degradation compared to triazoles .

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